molecular formula C23H24N2O4 B1662294 PD 102807 CAS No. 23062-91-1

PD 102807

Cat. No.: B1662294
CAS No.: 23062-91-1
M. Wt: 392.4 g/mol
InChI Key: VDDUJINYXKGZLV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PD 102807, also known as LSM-1888 or A7U96364HK, is primarily an antagonist for the M4 muscarinic receptor . It also inhibits M1, M2, M3, and M5 muscarinic receptors, albeit with higher IC50 values . These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Mode of Action

This compound selectively activates the beta-arrestin 2 pathway leading to the internalization of the M3 muscarinic receptor (M3R), without activating the Gq pathway . This is a unique mode of action, as it allows this compound to block the Gq pathway by hindering the binding of acetylcholine onto the M3R, while simultaneously activating the beta-arrestin pathway .

Biochemical Pathways

The activation of the beta-arrestin 2 pathway by this compound leads to the phosphorylation of AMP-activated protein kinase (AMPK) and the downstream effector acetyl-coenzyme A carboxylase (ACC) . This signaling is calcium-independent and mediated by the atypical subtype protein kinase C-iota and the CaMKK1 isoform . The activation of AMPK mediates the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) in airway smooth muscle cells .

Result of Action

This compound’s activation of the beta-arrestin pathway and inhibition of the Gq pathway leads to a general and prolonged decrease in airway smooth muscle contractility . It also inhibits transforming growth factor-β–induced hypercontractile airway smooth muscle phenotype . This makes this compound a potential therapeutic agent for conditions like asthma, where airway smooth muscle contractility is a problem .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as the mTORC1 inhibitor rapamycin and the AMPK activator metformin, can mimic the ability of this compound to attenuate transforming growth factor-induced remodeling

Preparation Methods

The synthesis of PD 102807 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup. the general approach involves the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

PD 102807 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

PD 102807 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the selectivity and binding affinity of muscarinic receptors.

    Biology: Helps in understanding the role of muscarinic receptors in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions such as Parkinson’s disease and other neurological disorders.

    Industry: Used in the development of new drugs targeting muscarinic receptors

Comparison with Similar Compounds

PD 102807 is unique in its high selectivity for the muscarinic acetylcholine receptor M4 compared to other muscarinic receptor subtypes. Similar compounds include:

This compound’s uniqueness lies in its ability to selectively inhibit the M4 receptor without significantly affecting other muscarinic receptor subtypes, making it a valuable tool for studying receptor-specific effects.

Properties

IUPAC Name

ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-4-28-23(26)20-13(2)24-18-7-8-19-17(21(18)20)12-25-10-9-14-11-15(27-3)5-6-16(14)22(25)29-19/h5-8,11,22,24H,4,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDUJINYXKGZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407355
Record name PD 102807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-91-1
Record name Ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23062-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD-102807
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 102807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-102807
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U96364HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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